Cas no 2169858-27-7 (ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate)

ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate
- ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate
- EN300-1460562
- 2169858-27-7
-
- インチ: 1S/C12H15NO2S/c1-3-15-11(14)7-9-5-4-6-10-12(9)16-8(2)13-10/h7H,3-6H2,1-2H3/b9-7-
- InChIKey: TZOFLSKKCVCMCT-CLFYSBASSA-N
- SMILES: S1C(C)=NC2=C1/C(=C\C(=O)OCC)/CCC2
計算された属性
- 精确分子量: 237.08234989g/mol
- 同位素质量: 237.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 67.4Ų
ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460562-500mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 500mg |
$781.0 | 2023-09-29 | ||
Enamine | EN300-1460562-2500mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 2500mg |
$1594.0 | 2023-09-29 | ||
Enamine | EN300-1460562-1000mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 1000mg |
$813.0 | 2023-09-29 | ||
Enamine | EN300-1460562-250mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 250mg |
$748.0 | 2023-09-29 | ||
Enamine | EN300-1460562-10000mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 10000mg |
$3500.0 | 2023-09-29 | ||
Enamine | EN300-1460562-50mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 50mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1460562-100mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1460562-1.0g |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1460562-5000mg |
ethyl 2-[(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]acetate |
2169858-27-7 | 5000mg |
$2360.0 | 2023-09-29 |
ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetateに関する追加情報
Comprehensive Guide to Ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate (CAS No. 2169858-27-7): Properties, Applications, and Market Insights
Ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate (CAS No. 2169858-27-7) is a specialized organic compound with a unique molecular structure that combines a benzothiazole core with an ethyl ester functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The (7Z)-configuration of the double bond in its structure plays a crucial role in determining its chemical reactivity and biological activity.
In recent years, researchers have focused on benzothiazole derivatives like ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate for their diverse applications in drug discovery. The compound's molecular framework makes it particularly interesting for developing anti-inflammatory agents and central nervous system (CNS) drugs, addressing current healthcare challenges such as neurodegenerative diseases. Its ethyl ester group enhances solubility properties, making it valuable for formulation development in pharmaceutical applications.
The synthesis of CAS 2169858-27-7 typically involves multi-step organic reactions, with careful control of stereochemistry to maintain the (7Z)-configuration. Advanced analytical techniques including NMR spectroscopy and high-resolution mass spectrometry are essential for characterizing this compound. Recent publications highlight its use as a key intermediate in creating more complex molecules with potential therapeutic benefits, particularly in areas like cancer research and antimicrobial development.
From a commercial perspective, ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate has seen growing demand in the fine chemicals market. Suppliers specializing in heterocyclic compounds and pharmaceutical intermediates have reported increased inquiries about this specific CAS number. The compound's stability under various storage conditions and its compatibility with common organic solvents contribute to its practicality in industrial applications.
Environmental and safety considerations for 2169858-27-7 follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) should be used when handling this compound. Researchers are particularly interested in its green chemistry potential, with studies exploring more sustainable synthetic routes to produce this valuable intermediate.
The future outlook for ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate appears promising, with ongoing research exploring its potential in medicinal chemistry and material science. Its unique structural features make it a candidate for developing novel small molecule therapeutics and functional materials. As synthetic methodologies advance, we can expect to see broader applications of this compound across multiple scientific disciplines.
For researchers working with CAS 2169858-27-7, it's important to note that proper characterization of the (7Z)-isomer is crucial for ensuring research reproducibility. Recent advancements in analytical chemistry have improved the ability to distinguish between different stereoisomers of this compound, enhancing the quality of research outcomes. The compound's growing importance in drug discovery pipelines suggests it will remain a focus of scientific investigation in the coming years.
2169858-27-7 (ethyl 2-(7Z)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylideneacetate) Related Products
- 40032-67-5(2-Hydroxy-1,2-di(thiophen-3-yl)ethanone)
- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)
- 65868-63-5(Tert-butyl 6-bromohexanoate)
- 71125-53-6(5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 14884-01-6(4-Methoxy-1H-pyrazole)
- 939-53-7(N-(2-Aminoethyl)nicotinamide)
- 1204298-40-7(3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
- 2680627-01-2(tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate)
- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)




